

# Application Notes and Protocols for INCB16562 and Bortezomib Combination Therapy

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## Compound of Interest

Compound Name: INCB16562

Cat. No.: B1684627

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These application notes provide a comprehensive overview of the preclinical rationale and experimental protocols for investigating the combination therapy of **INCB16562**, a selective JAK1/2 inhibitor, and bortezomib, a proteasome inhibitor, for the treatment of multiple myeloma (MM).

## Introduction

Multiple myeloma is a hematological malignancy characterized by the proliferation of plasma cells in the bone marrow. The growth and survival of myeloma cells are often dependent on cytokines present in the bone marrow microenvironment, which activate the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.<sup>[1][2]</sup> **INCB16562** is a potent and selective inhibitor of JAK1 and JAK2, key enzymes in this pathway.<sup>[1]</sup> Bortezomib is a proteasome inhibitor that induces apoptosis in cancer cells by disrupting protein degradation and is a standard-of-care treatment for multiple myeloma.<sup>[3][4][5][6][7]</sup> Preclinical studies have shown that **INCB16562** can sensitize myeloma cells to the cytotoxic effects of bortezomib, suggesting a promising combination therapy strategy.<sup>[1][8]</sup> This document provides detailed protocols for in vitro and in vivo studies to evaluate this combination therapy.

## Data Presentation

### In Vitro Efficacy of INCB16562 and Bortezomib

The following tables summarize the quantitative data from preclinical studies on the effects of **INCB16562** and bortezomib, both as single agents and in combination, on multiple myeloma cell lines.

Table 1: Inhibitory Concentration (IC50) of **INCB16562** against JAK Kinases

Enzyme	IC50 (nM) (ATP = Km)	IC50 (nM) (ATP = 1 mM)
JAK1	2.2 ± 0.77	9.1 ± 2.5
JAK2	0.25 ± 0.17	2.1 ± 1.1
JAK3	10.1 ± 3.6	1663 ± 289
TYK2	2.7 ± 0.5	49 ± 11

Data from enzymatic assays using recombinant proteins.[\[2\]](#)

Table 2: In Vitro Proliferation Inhibition of INA-6 Multiple Myeloma Cells with **INCB16562** and Bortezomib Combination

Treatment	Concentration	% Proliferation Inhibition
INCB16562	500 nM	55%
Bortezomib	10 nM	5%
INCB16562 + Bortezomib	500 nM + 10 nM	82%

INA-6 cells were co-cultured with bone marrow stromal cells (BMSCs) to simulate the protective tumor microenvironment.[\[8\]](#)

Table 3: IC50 Values of Bortezomib in Various Multiple Myeloma Cell Lines

Cell Line	IC50 (nM)
RPMI-8226	15.9
U-266	7.1
MM1S	15.2

IC50 values were determined after 24-hour exposure to bortezomib.[\[6\]](#)[\[7\]](#)

## Experimental Protocols

### In Vitro Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxicity of **INCB16562** and bortezomib on multiple myeloma cell lines.

Materials:

- Multiple myeloma cell lines (e.g., INA-6, RPMI-8226, U-266)
- RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
- **INCB16562** (stock solution in DMSO)
- Bortezomib (stock solution in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- 96-well plates
- Microplate reader

Procedure:

- Seed  $1 \times 10^4$  cells per well in a 96-well plate in a final volume of 100  $\mu$ L of culture medium.
- For combination studies, pre-treat cells with various concentrations of **INCB16562** for a specified time (e.g., 2 hours) before adding various concentrations of bortezomib. For single-agent studies, add the drugs individually.
- Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- Add 20  $\mu$ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 150  $\mu$ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle-treated control wells. IC<sub>50</sub> values can be determined using non-linear regression analysis.

## Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)

This protocol is for quantifying apoptosis induced by the combination therapy.

Materials:

- Multiple myeloma cells
- **INCB16562**
- Bortezomib
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
- Flow cytometer

Procedure:

- Seed cells in 6-well plates and treat with **INCB16562**, bortezomib, or the combination for a specified time (e.g., 24 hours).
- Harvest the cells by centrifugation and wash twice with cold PBS.
- Resuspend the cells in 1X Binding Buffer at a concentration of  $1 \times 10^6$  cells/mL.
- Transfer 100  $\mu$ L of the cell suspension ( $1 \times 10^5$  cells) to a new tube.
- Add 5  $\mu$ L of Annexin V-FITC and 5  $\mu$ L of PI.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400  $\mu$ L of 1X Binding Buffer to each tube.
- Analyze the cells by flow cytometry within 1 hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.[\[2\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

## Western Blot Analysis for Signaling Pathways

This protocol is for assessing the effect of the combination therapy on key signaling proteins.

Materials:

- Multiple myeloma cells
- **INCB16562**
- Bortezomib
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels
- Transfer apparatus and membranes (e.g., PVDF)

- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-cleaved PARP, anti-cleaved Caspase-3, anti-Mcl-1, anti- $\beta$ -actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate

#### Procedure:

- Treat cells with the drug combination as described for the apoptosis assay.
- Lyse the cells in lysis buffer and determine the protein concentration.
- Denature equal amounts of protein by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.  $\beta$ -actin is used as a loading control.[\[8\]](#)[\[12\]](#)[\[13\]](#)

## In Vivo Xenograft Model

This protocol describes the establishment of a multiple myeloma xenograft model to evaluate the in vivo efficacy of the combination therapy.

#### Materials:

- Immunocompromised mice (e.g., SCID or NOD/SCID)
- INA-6.Tu1 multiple myeloma cells

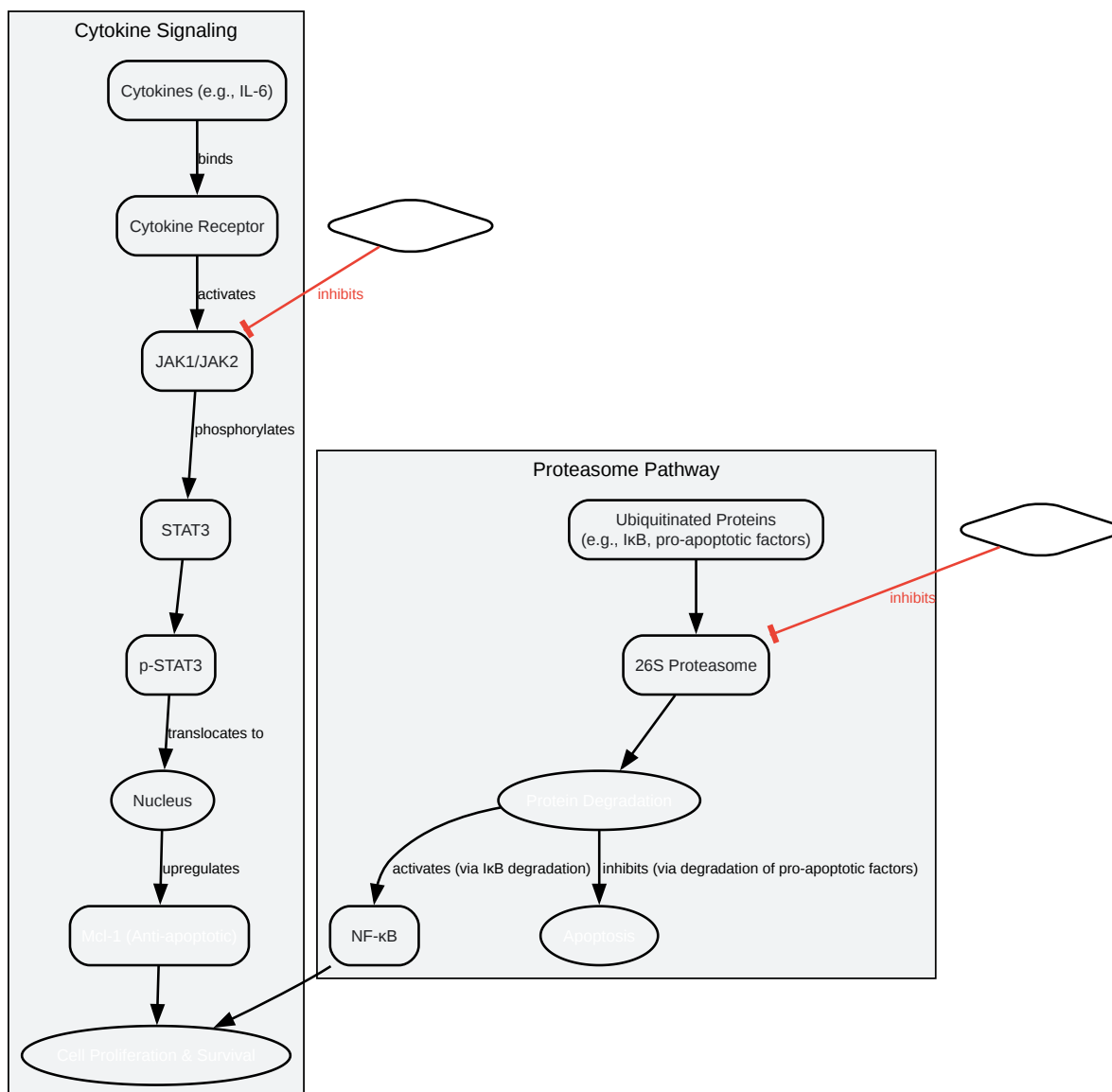
- Matrigel (optional)
- **INCB16562** (formulated for oral administration)
- Bortezomib (formulated for intraperitoneal or intravenous injection)
- Calipers for tumor measurement

#### Procedure:

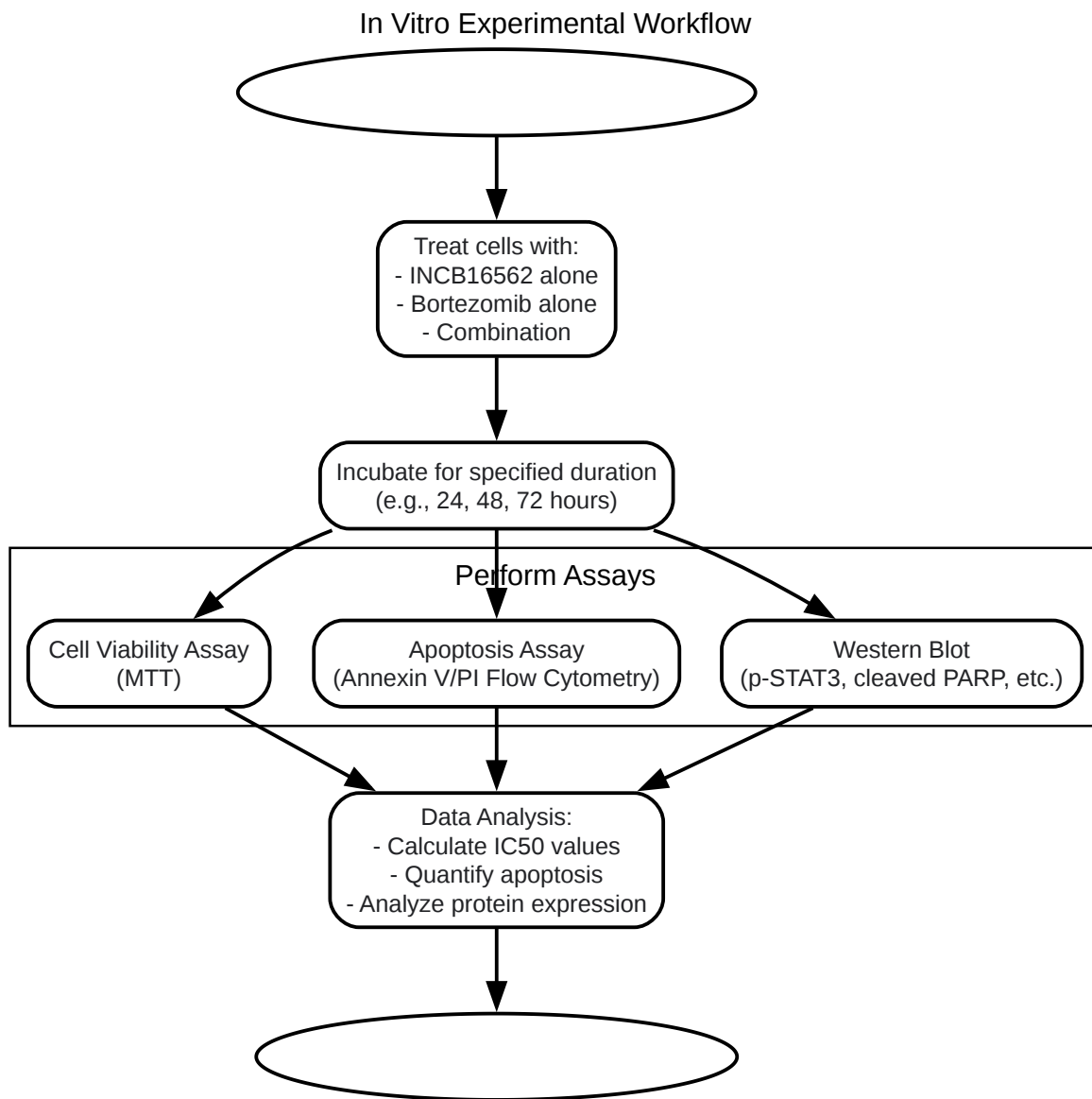
- Subcutaneously inject  $5-10 \times 10^6$  INA-6.Tu1 cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
- Monitor tumor growth regularly using calipers.
- When tumors reach a palpable size (e.g., 100-200 mm<sup>3</sup>), randomize the mice into treatment groups (e.g., vehicle control, **INCB16562** alone, bortezomib alone, **INCB16562** + bortezomib).
- Administer **INCB16562** orally (e.g., daily) and bortezomib via intraperitoneal or intravenous injection (e.g., twice weekly) at predetermined doses.
- Measure tumor volumes and body weights 2-3 times per week. Tumor volume can be calculated using the formula:  $(\text{Length} \times \text{Width}^2) / 2$ .
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).[\[8\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

## Visualizations

## Mechanism of Action: INCB16562 and Bortezomib Combination

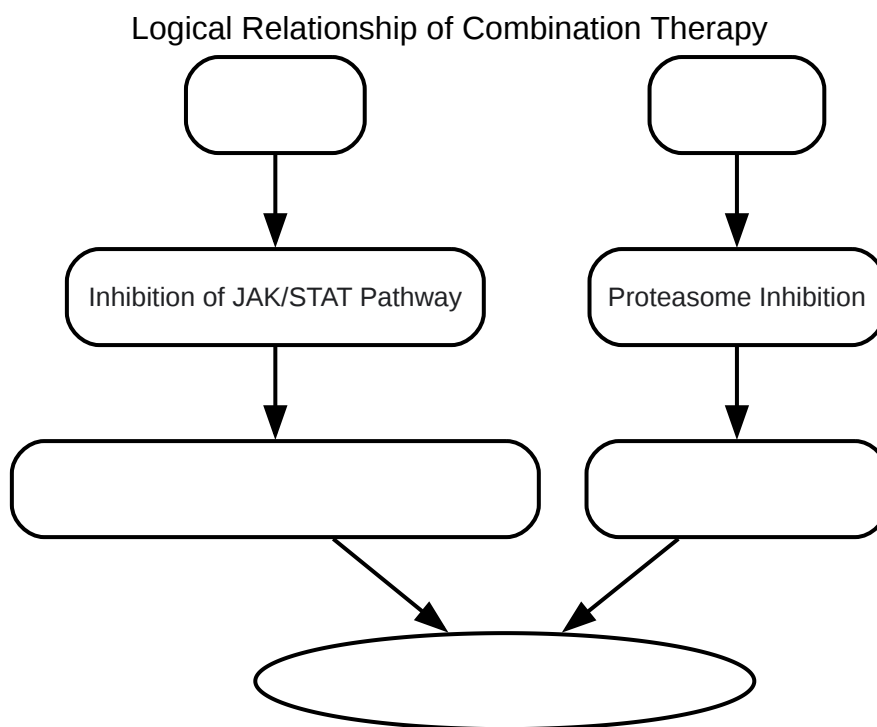
[Click to download full resolution via product page](#)Caption: Signaling pathways targeted by **INCB16562** and bortezomib.





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Caption: Workflow for in vitro evaluation of combination therapy.



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Caption: Rationale for the synergistic effect of the combination therapy.

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